1,3,5-Tris(diphenylamino)benzene
Overview
Description
1,3,5-Tris(diphenylamino)benzene (TDAB) is a compound that has been the subject of various studies due to its interesting chemical and physical properties. It is a starburst molecule that has been found to form stable amorphous glasses and exhibits polymorphism . The electrochemical oxidation of TDAB has been explored for the creation of polyradical materials, which are significant in the field of organic electronics .
Synthesis Analysis
TDAB and its derivatives have been synthesized through various methods. The electrochemical coupling of TDAB has been studied in solutions of dichloromethane or trichloroethane, using tetrabutylammonium salts as electrolytes . Methyl-substituted derivatives of TDAB have been synthesized and characterized, showing that the methyl substituent greatly influences the formation of the glassy state . Additionally, the synthesis of 1,3,5-tris(phenylamino) benzene derivatives has been reported, which are structurally related to TDAB and have been investigated for their antioxidation mechanisms .
Molecular Structure Analysis
The molecular structure of TDAB is characterized by a central benzene ring substituted with three diphenylamino groups at the 1,3,5-positions. This structure has been found to exhibit unique solid-state morphology, as evidenced by differential scanning calorimetry and X-ray diffraction studies . The star-shaped molecular design contributes to the multifunctional optical properties and the ability to form amorphous materials .
Chemical Reactions Analysis
TDAB undergoes electrochemical oxidation, which leads to the formation of radical cations with a high spin concentration . This process is significant for the development of polyradical materials with potential applications in electronic devices. The compound's reactivity and the influence of substituents on its chemical behavior have been explored, particularly in the context of antioxidation .
Physical and Chemical Properties Analysis
TDAB and its derivatives exhibit a range of physical and chemical properties that make them suitable for various applications. The starburst molecules of TDAB readily form stable amorphous glasses with glass-transition temperatures around 50 °C . The polymorphic properties of these compounds are influenced by the presence of flexible chains and substituents, which affect their fluorescence and mechanofluorochromic activities . The electrochemical properties of TDAB have also been examined, revealing insights into its potential use in electronic materials .
Scientific Research Applications
Electrochemical Oxidation
1,3,5-Tris(diphenylamino)benzene (TDAB) can be electrochemically oxidized to produce polyradical materials. This process, conducted in solutions like dichloromethane or trichloroethane, results in the formation of radical cations with significant spin concentration, suggesting applications in advanced materials science (Yoshizawa et al., 1994).
Amorphous Molecular Materials
Methyl-substituted derivatives of TDAB constitute a novel class of amorphous molecular materials. These derivatives form stable amorphous glasses with distinct glass-transition temperatures, implying potential use in materials with specific thermal and physical properties (Ishikawa et al., 1992).
Antioxidation Mechanism
TDAB and its derivatives have been investigated for their antioxidation capabilities, particularly at elevated temperatures. This research highlights the potential of TDAB as a superior antioxidant compared to some commercial options, with the substituent groups playing a significant role in its antioxidation behavior (Changqing et al., 2016).
Solar Cell Applications
TDAB derivatives have been studied as hole transport materials in perovskite solar cells. The investigation into their molecular orbital properties indicates potential for enhancing the efficiency of these solar cells (Babu & Riwa, 2022).
Electronic Structure for Ferromagnet Design
The electronic structures of TDAB in various charged states have been analyzed for the design of charge-transfer organic ferromagnets. This study contributes to the understanding of how high-spin states can be advantageous in creating organic magnetic materials (Yoshizawa et al., 1994).
Two-Photon Polymerization Initiator
A derivative of TDAB has shown potential as a two-photon polymerization initiator due to its intense two-photon excited fluorescence. This opens avenues for its application in fields like photopolymerization and cell imaging (Wang et al., 2018).
Structural Applications in Chemistry
TDAB has been used in synthesizing structures like a honeycomb-like layered zirconium phosphonate framework. This application demonstrates its utility in creating structurally intricate and thermally stable materials (Taddei et al., 2014).
Future Directions
properties
IUPAC Name |
1-N,1-N,3-N,3-N,5-N,5-N-hexakis-phenylbenzene-1,3,5-triamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H33N3/c1-7-19-34(20-8-1)43(35-21-9-2-10-22-35)40-31-41(44(36-23-11-3-12-24-36)37-25-13-4-14-26-37)33-42(32-40)45(38-27-15-5-16-28-38)39-29-17-6-18-30-39/h1-33H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFGGYIWNDCEJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC(=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H33N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566826 | |
Record name | N~1~,N~1~,N~3~,N~3~,N~5~,N~5~-Hexaphenylbenzene-1,3,5-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tris(diphenylamino)benzene | |
CAS RN |
126717-23-5 | |
Record name | N~1~,N~1~,N~3~,N~3~,N~5~,N~5~-Hexaphenylbenzene-1,3,5-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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